molecular formula C18H21N5OS2 B2934856 (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1206995-73-4

(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2934856
CAS No.: 1206995-73-4
M. Wt: 387.52
InChI Key: SLNQNTFLVYWYPI-UHFFFAOYSA-N
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Description

(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pre-clinical research, particularly for its potential as a molecular scaffold in the development of novel therapeutics. This molecule features a hybrid architecture combining a 1,4-dimethyl-1H-pyrazole-5-carboxamide group linked via a methanone bridge to a piperazine ring, which is in turn connected to a 6-(methylthio)benzo[d]thiazole moiety . This structural motif is common in a class of compounds investigated for a wide range of biological activities. Patents covering highly similar benzothiazole derivatives suggest potential research applications in areas such as disorders of the central nervous system (e.g., as antipsychotics, antidepressants, or anti-Parkinson agents), metabolic disorders, and inflammatory conditions . The presence of the methylthioether group on the benzothiazole ring may influence the compound's electronic properties and its interaction with biological targets, such as various enzyme families or receptors . Researchers can leverage this compound as a key intermediate or a pharmacophore model in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. It is strictly intended for laboratory research use in biochemical and pharmacological assays and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2,4-dimethylpyrazol-3-yl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS2/c1-12-11-19-21(2)16(12)17(24)22-6-8-23(9-7-22)18-20-14-5-4-13(25-3)10-15(14)26-18/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNQNTFLVYWYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Formation of the Piperazine Ring: Piperazine is commercially available, but it can also be synthesized by the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the pyrazole, benzo[d]thiazole, and piperazine units. This can be done using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in the study of enzyme inhibition or receptor binding assays.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets relevant to diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects would depend on its specific biological target. Generally, it could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Hypothesized Properties :

  • Solubility : Lower than the target compound due to the absence of piperazine’s second nitrogen.
  • Bioactivity : Tetrazole derivatives are commonly used in antihypertensive drugs (e.g., valsartan), suggesting divergent therapeutic applications compared to the benzothiazole-containing target.
2.2. Structural Analog: (5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone

Source : Listed in chemical databases ().
Key Differences :

  • Core Structure : Pyrazoline (a partially saturated pyrazole) replaces the fully aromatic pyrazole in the target compound. Saturation may reduce planarity and alter binding interactions.
  • Substituents : A pyridine ring replaces the benzothiazole, altering electronic properties (pyridine is less electron-deficient than benzothiazole).
  • Methyl Groups : The target compound’s 1,4-dimethylpyrazole may enhance steric hindrance and metabolic stability compared to the phenyl group in this analog.

Hypothesized Properties :

  • Reactivity : The pyridine ring’s basic nitrogen could increase solubility in acidic environments.
  • Target Selectivity : Benzothiazoles (in the target compound) are more commonly associated with kinase or protease inhibition than pyridines.

Comparative Data Table

Property Target Compound Tetrazole Derivative Pyrazoline Methanone
Molecular Weight ~414.5 g/mol ~350–380 g/mol ~293.3 g/mol
Key Functional Groups Pyrazole, Benzothiazole, Piperazine Tetrazole, Piperidine Pyrazoline, Pyridine
Predicted LogP 3.2 (moderate lipophilicity) 2.8 (lower lipophilicity) 2.5 (lower lipophilicity)
Bioactivity Potential Kinase inhibition, Antimicrobial Antihypertensive, Antianginal Unknown (structural similarity to CNS agents)

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis may parallel methods used for tetrazole derivatives (e.g., ketone formation via chloroacetyl chloride reactions), but requires incorporation of the methylthio-benzothiazole group.
  • Pharmacological Profiling: No direct activity data exists for the target compound. Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) given benzothiazole’s role in such targets.
  • ADME Properties : The methylthio group may pose metabolic challenges (e.g., oxidation to sulfoxide), necessitating stability studies.

Biological Activity

The compound (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone , with CAS Number 1206995-73-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H21N5OS2C_{18}H_{21}N_{5}OS_{2}, with a molecular weight of 387.5 g/mol. The structure features a pyrazole ring and a benzo[d]thiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC18H21N5OS2
Molecular Weight387.5 g/mol
CAS Number1206995-73-4

Antimicrobial Properties

Research indicates that derivatives containing the benzo[d]thiazole structure exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The presence of the methylthio group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioactivity.

Enzyme Inhibition

Compounds similar to the one have been identified as potent inhibitors of several enzymes. For example, derivatives of 2-mercaptobenzothiazole have shown inhibition against acyl coenzyme A cholesterol acyltransferase and monoamine oxidase . This suggests that our compound may also possess enzyme inhibitory properties, contributing to its pharmacological profile.

Antitumor Activity

The structural components of this compound suggest potential antitumor activity. Benzothiazole derivatives have been explored for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further studies are required to elucidate the specific pathways involved when exposed to this compound.

Case Studies

  • Antimicrobial Screening : A study evaluated various benzothiazole derivatives for their antimicrobial efficacy using the disc diffusion method. Compounds with modifications similar to those in our target molecule showed inhibition zones ranging from 16 to 25 mm against both Gram-positive and Gram-negative bacteria .
  • In Vivo Efficacy : In experimental models, certain benzothiazole derivatives cleared infections caused by Hymenolepsis nana in rats at doses as low as 250 mg/kg, indicating significant antiparasitic activity . This raises the possibility that our compound may exhibit similar therapeutic effects.

The mechanisms through which these compounds exert their biological effects often involve:

  • Interaction with DNA : Some benzothiazole derivatives intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : By inhibiting key enzymes in metabolic pathways, these compounds can alter cellular functions leading to cell death or growth inhibition.

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